Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-
Description
The compound "Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-" features a fused bicyclic core substituted with a methyl group at position 2 and a 3-pyridinyl moiety at position 4.
Properties
CAS No. |
96911-77-2 |
|---|---|
Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
2-methyl-6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H9N3S/c1-8-6-14-7-10(13-11(14)15-8)9-3-2-4-12-5-9/h2-7H,1H3 |
InChI Key |
OONYAICUGGUCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of thiourea with acetone and 3-pyridinecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of halogenated imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have shown promising anticancer properties. A study evaluated the cytotoxic activity of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones against various cancer cell lines. The most potent compounds exhibited significant inhibition of cell proliferation and induced cell cycle arrest in the G2/M phase, similar to known tubulin inhibitors like combretastatin A-4. Specifically, one compound demonstrated a GI50 value of 0.04 µM against HT-29 colon cancer cells, indicating high potency .
Table 1: Cytotoxic Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 31 | HT-29 Colon | 0.04 | Tubulin assembly inhibition |
| Compound 28 | Various Cancer | 0.55 | Cell cycle arrest (G2/M phase) |
| Compound 5 | HT-29 Colon | Not specified | Stabilizing interactions with β-tubulin |
Antimicrobial Properties
Research has indicated that imidazo[2,1-b]thiazole derivatives possess moderate antibacterial and antifungal activities. For instance, compounds have been tested against Escherichia coli and Candida albicans, showing promising results that suggest their potential use as antimicrobial agents .
Table 2: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Microorganism | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | C. albicans | Moderate |
Anti-inflammatory Effects
The selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by imidazo[2,1-b]thiazole derivatives has been documented. One study highlighted that certain derivatives exhibited IC50 values for COX-2 as low as 0.08 µM while being inactive against COX-1 (>100 µM), indicating a strong selectivity for COX-2 . This selectivity suggests potential applications in treating inflammatory conditions.
Table 3: COX Inhibition Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound X | >100 | 0.08 | 313.7 |
Antitubercular Properties
Imidazo[2,1-b]thiazole derivatives have also been investigated for their antitubercular activity against Mycobacterium tuberculosis. A recent study reported that certain synthesized compounds showed significant activity with IC50 values around 2.03 µM against the tested strains while demonstrating selectivity over non-tuberculous mycobacteria .
Table 4: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound ID | Mycobacterial Strain | IC50 (µM) |
|---|---|---|
| IT06 | Mtb | 2.03 |
| IT10 | Mtb | Not specified |
Mechanism of Action
The mechanism of action of 2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathway Modulation: It affects signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is involved in inflammation and cancer.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
- Imidazo[2,1-b]thiazole vs. Imidazo[2,1-b][1,3,4]thiadiazole :
Replacing the thiazole sulfur with an additional nitrogen in the thiadiazole ring (e.g., in imidazo[2,1-b][1,3,4]thiadiazoles) alters electronic properties and ring strain. This modification is associated with enhanced antidiabetic and anti-inflammatory activities . - Dihydro Derivatives :
Compounds like 6-(3-chlorophenyl)-5,6-dihydro-imidazo[2,1-b]thiazole (CAS 6646-38-4) exhibit partial saturation, improving solubility but reducing aromatic conjugation, which may diminish binding affinity to certain targets .
Substituent Effects
- Phenyl vs. Pyridinyl :
The 2-methyl-6-phenyl analog (CAS 51226-37-0) has a molecular weight of 214.291 and exhibits high synthetic yields (95–96%) . Replacing phenyl with 3-pyridinyl introduces a basic nitrogen, likely increasing water solubility and altering pharmacokinetics. - Halogenated Derivatives :
Chloro (e.g., 6-(3-chlorophenyl)-5,6-dihydro-) or bromo (e.g., 6-(3-bromopropyl)-) substituents enhance metabolic stability but may reduce bioavailability due to increased hydrophobicity . - Functional Group Additions :
Methanamine derivatives (e.g., 1-(imidazo[2,1-b][1,3]thiazol-6-yl)methanamine) introduce primary amine groups, enabling salt formation and improved solubility (e.g., dihydrochloride salts) .
Physicochemical Properties Comparison
Notes:
- The 3-pyridinyl group increases polarity compared to phenyl, improving solubility in aqueous media.
- Methanamine derivatives (e.g., C6H7N3S) have lower molecular weights (~153.2) but higher solubility due to amine functionality .
Biological Activity
Imidazo[2,1-b]thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)- has been investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHNS
- Molecular Weight : 215.28 g/mol
- CAS Number : 96911-77-2
1. Anti-inflammatory Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit selective inhibition of the COX-2 enzyme, which plays a crucial role in inflammatory processes. A study reported that certain analogs demonstrated potent COX-2 inhibitory activity with IC values ranging from 0.08 to 0.16 µM , indicating a high selectivity over COX-1 (IC > 100 µM) . This selectivity is significant for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
| Compound | IC COX-1 (µM) | IC COX-2 (µM) | Selectivity Index |
|---|---|---|---|
| 6a | >100 | 0.08 | 313.7 |
2. Antimicrobial Activity
Imidazo[2,1-b]thiazole derivatives have also shown promising results against various microbial strains. In particular, the compound has been evaluated for its efficacy against Mycobacterium tuberculosis (Mtb). One study highlighted that certain derivatives exhibited IC values as low as 2.32 µM , demonstrating significant antitubercular activity without acute cytotoxicity towards normal cells .
| Compound | IC Mtb (µM) | Cytotoxicity (µM) |
|---|---|---|
| IT10 | 2.32 | >128 |
| IT06 | 2.03 | >128 |
3. Anticancer Activity
The anticancer potential of imidazo[2,1-b]thiazole derivatives has been extensively studied. A series of compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One notable finding was that certain derivatives caused significant cell cycle arrest in the G2/M phase and inhibited tubulin assembly, which is crucial for cancer cell proliferation . The most active compounds in this context had GI values below 0.55 µM , indicating strong antiproliferative effects.
| Compound | GI (µM) | Mechanism of Action |
|---|---|---|
| 31 | 0.04 | Tubulin assembly inhibition |
| 28 | 0.55 | Cell cycle arrest |
Case Study 1: Anti-inflammatory Properties
In a comparative study of various imidazo[2,1-b]thiazole derivatives, researchers synthesized multiple analogs and tested their COX-2 inhibition capabilities. The findings indicated that modifications at the C-5 position significantly influenced both potency and selectivity towards COX-2 .
Case Study 2: Antitubercular Activity
A recent investigation into the antitubercular activity of imidazo[2,1-b]thiazole derivatives revealed that compounds IT10 and IT06 were particularly effective against Mtb while exhibiting minimal toxicity towards human lung fibroblast cells . Molecular docking studies further elucidated the binding interactions between these compounds and the target enzymes involved in Mtb metabolism.
Q & A
Basic Questions
Q. What are the established synthetic routes for synthesizing imidazo[2,1-b]thiazole derivatives like 2-methyl-6-(3-pyridinyl)-imidazo[2,1-b]thiazole?
- Methodological Answer : The most common approach involves cyclization of 2-mercaptoimidazoles with α-halo ketones. For example, reacting ethyl 2-mercapto-5-methyl-imidazole-4-carboxylate with monochloroacetone yields intermediates that cyclize under reflux in phosphorus oxychloride (POCl₃) . Alternative one-step syntheses using α-halo ketones are also viable but may require optimization to avoid side reactions like N-acylation .
- Key Reaction :
2-mercaptoimidazole + α-halo ketone → Cyclization (POCl₃, reflux) → Imidazo[2,1-b]thiazole
Q. What standard analytical techniques are used to characterize imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- Thin-layer chromatography (TLC) monitors reaction progress .
- NMR spectroscopy confirms regiochemistry and substituent positions.
- X-ray crystallography resolves structural ambiguities in crystalline derivatives .
- High-performance liquid chromatography (HPLC) assesses purity for biological testing .
Q. Which biological assays are typically employed to evaluate imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer activity : MTT assays to measure IC₅₀ values in cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition : Spectrophotometric assays for 15-lipoxygenase (15-LOX) or acetylcholinesterase (AChE) inhibition .
Advanced Research Questions
Q. How can cyclization conditions be optimized to suppress N-acylation byproducts during imidazo[2,1-b]thiazole synthesis?
- Methodological Answer : N-Acylation occurs when acetic anhydride is used as a solvent, inhibiting cyclization. Replacing it with POCl₃ under reflux improves yields (e.g., 85–90% for ethyl 3,5-dimethylimidazo[2,1-b]thiazole-6-carboxylate) . Microwave-assisted synthesis or ionic liquid media (e.g., [Bmim]Br) may further enhance selectivity and reduce reaction time .
Q. What strategies are effective for regioselective C–H functionalization in imidazo[2,1-b]thiazoles?
- Methodological Answer : Photocatalytic approaches using organophotoredox catalysts (e.g., eosin Y) enable regioselective acetoxymalonylation at C-3. Radical scavenger experiments (e.g., TEMPO) confirm radical-mediated pathways . For sulfenylation, iodine-catalyzed C(sp²)–H bond functionalization with sulfonyl hydrazides achieves regioselectivity without metals .
Q. How can structure-activity relationships (SARs) guide the design of imidazo[2,1-b]thiazole derivatives with enhanced 15-LOX inhibition?
- Methodological Answer :
- Core modifications : Introducing electron-withdrawing groups (e.g., nitro) at C-5 improves binding affinity .
- Substituent effects : 3,6-Diphenyl derivatives show higher activity than monocyclic analogs due to hydrophobic interactions .
- Computational validation : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to the 15-LOX active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
